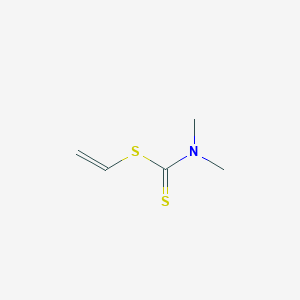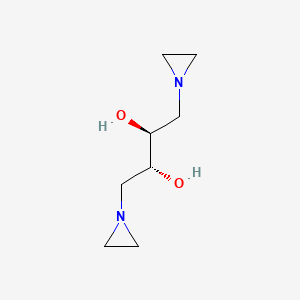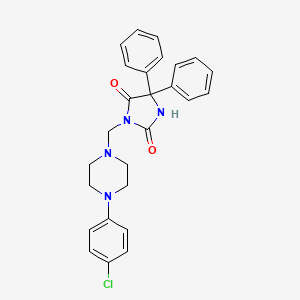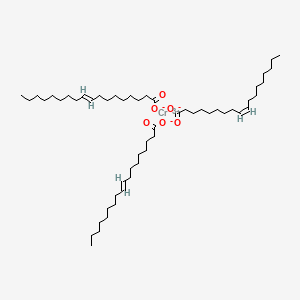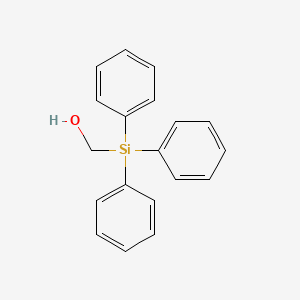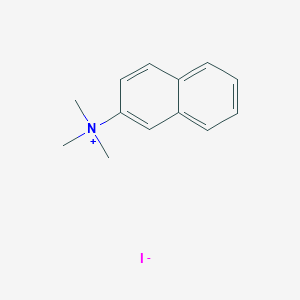
N,N,N-Trimethylnaphthalen-2-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylnaphthalen-2-aminium iodide: is a quaternary ammonium salt with the molecular formula C13H16IN. This compound is known for its unique structure, which includes a naphthalene ring substituted with a trimethylammonium group at the 2-position and an iodide counterion. It is used in various chemical and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylnaphthalen-2-aminium iodide typically involves the quaternization of N,N,N-trimethylnaphthalen-2-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N,N-Trimethylnaphthalen-2-amine+Methyl iodide→N,N,N-Trimethylnaphthalen-2-aminium iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N,N-Trimethylnaphthalen-2-aminium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones.
Reduction Products: Reduction typically yields naphthalenes with reduced functional groups.
Scientific Research Applications
Chemistry: N,N,N-Trimethylnaphthalen-2-aminium iodide is used as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine: In biological research, this compound is used to study the interactions of quaternary ammonium salts with biological membranes
Industry: The compound is used in the production of dyes and pigments. It serves as an intermediate in the synthesis of various colorants used in textiles and plastics.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylnaphthalen-2-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, disrupting their structure and function. This interaction can lead to increased membrane permeability and potential cell lysis.
Comparison with Similar Compounds
N,N,N-Trimethylanilinium iodide: Similar structure but with an aniline ring instead of a naphthalene ring.
N,N,N-Trimethylbenzylammonium iodide: Contains a benzyl group instead of a naphthalene ring.
N,N,N-Trimethylpyridinium iodide: Features a pyridine ring instead of a naphthalene ring.
Uniqueness: N,N,N-Trimethylnaphthalen-2-aminium iodide is unique due to its naphthalene ring, which imparts distinct chemical properties compared to other quaternary ammonium salts. The naphthalene ring provides additional stability and potential for π-π interactions, making it useful in specific applications such as dye synthesis and phase-transfer catalysis.
Properties
CAS No. |
13198-35-1 |
|---|---|
Molecular Formula |
C13H16IN |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
trimethyl(naphthalen-2-yl)azanium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChI Key |
YVRVYYIQLALUJU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC2=CC=CC=C2C=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


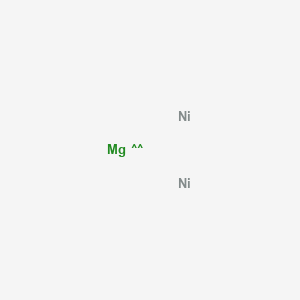
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


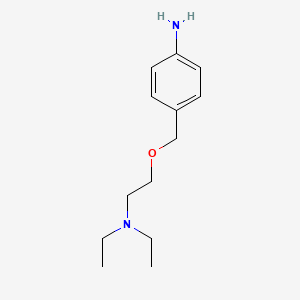
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
